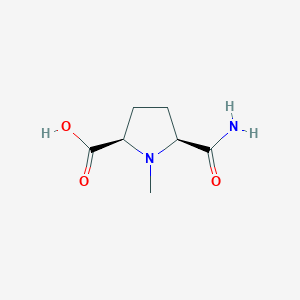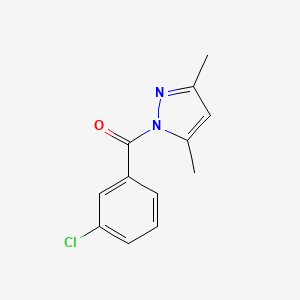
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with significant applications in various scientific fields. It is characterized by the presence of two chlorine atoms, an amino group, and a carboxylic acid group attached to a pyrimidine ring. This compound is known for its versatility in chemical reactions and its potential in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under nitrogen protection and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The purification process involves crystallization and filtration to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles through aromatic nucleophilic substitution (SNAr) reactions.
Amination: The amino group can participate in amination reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Alkoxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Catalysts like ceric ammonium nitrate (CAN) are used in some condensation reactions.
Solvents: Solvents such as DCM, ethanol, and dimethylformamide (DMF) are frequently used in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
科学研究应用
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses . The specific pathways involved depend on the particular application and the target molecule.
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has a methyl group instead of a carboxylic acid group.
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid: This compound has a methylthio group instead of an amino group.
Uniqueness
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-amino-4,6-dichloropyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVMKIYUNUTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2725137.png)
![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
![2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2725148.png)




![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide](/img/structure/B2725157.png)
![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)

